Lysine clonixinate

Catalog No.
S534197
CAS No.
55837-30-4
M.F
C19H25ClN4O4
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysine clonixinate

CAS Number

55837-30-4

Product Name

Lysine clonixinate

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid

Molecular Formula

C19H25ClN4O4

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

CVNFYQCHAWFYQI-ZSCHJXSPSA-N

SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Lysine clonixinate; Dolalgial; Clonixin lysine salt; L-104; L 104; L104;

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Description

The exact mass of the compound Lysine clonixinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of organoammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic Effects

Studies have investigated lysine clonixinate's pain-relieving properties in different scenarios.

  • Migraine: Research suggests its efficacy in treating moderate-intensity migraines. A double-blind, placebo-controlled study demonstrated that lysine clonixinate was superior to placebo in reducing pain intensity and duration for moderate migraine attacks but not for severe ones [].
  • Post-surgical Pain: Studies have compared lysine clonixinate to other pain medications following surgeries. One such study showed its effectiveness in managing pain after inguinal hernioplasty, with results comparable to paracetamol/codeine combination [].
  • Other Pain Syndromes: Research also explores its use in managing pain associated with renal colic, toothaches, and musculoskeletal conditions [, ].

Lysine clonixinate, also known as clonixin lysine, is a non-steroidal anti-inflammatory drug that combines the properties of clonixin with lysine. Its chemical formula is C19H25ClN4O4C_{19}H_{25}ClN_{4}O_{4}, and it has a molecular weight of approximately 408.9 g/mol. This compound is primarily utilized for its analgesic and anti-inflammatory effects, making it effective in treating various pain conditions, including headaches and muscular pain .

Like other NSAIDs, LC's mechanism of action revolves around inhibiting the enzyme cyclooxygenase (COX). COX plays a crucial role in prostaglandin synthesis, which are signaling molecules involved in inflammation and pain perception []. By inhibiting COX, LC reduces prostaglandin production, leading to pain relief and decreased inflammation [].

Typical of non-steroidal anti-inflammatory drugs. It primarily functions through the inhibition of cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2) at therapeutic doses and cyclooxygenase-1 (COX-1) at lower doses. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation .

The biological activity of lysine clonixinate is characterized by its role as an analgesic and anti-inflammatory agent. Clinical studies have shown that it effectively alleviates acute pain, including migraine attacks and other forms of muscular pain. Its mechanism involves the blockade of cyclooxygenase enzymes, leading to reduced inflammation and pain perception. Additionally, there are rare reports of hypersensitivity reactions associated with its use, although these are not common .

Lysine clonixinate can be synthesized through various methods that typically involve the reaction between clonixin and lysine. The synthesis may include the following general steps:

  • Preparation of Clonixin: Clonixin is synthesized from appropriate precursors involving chlorination and amination reactions.
  • Coupling Reaction: The active form of clonixin is then reacted with lysine in a controlled environment to form lysine clonixinate.
  • Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.

The exact conditions (temperature, solvent, catalysts) can vary based on the specific synthetic route chosen .

Lysine clonixinate is primarily used in clinical settings for:

  • Pain Management: Effective in treating acute pain conditions such as migraines and muscular pain.
  • Anti-inflammatory Treatment: Used for its anti-inflammatory properties in various medical conditions.
  • Research: Investigated for its pharmacological properties and potential applications in other therapeutic areas.

Its administration can be oral or intravenous, depending on the severity of the condition being treated .

Interaction studies involving lysine clonixinate have focused on its potential cross-reactivity with other non-steroidal anti-inflammatory drugs, particularly those within the nicotinic acid family. While some studies suggest minimal cross-reactivity with similar compounds, allergic reactions have been documented in rare cases. Skin prick tests have been utilized to evaluate hypersensitivity responses, indicating an IgE-mediated mechanism in some patients .

Lysine clonixinate shares structural and functional similarities with several other non-steroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
Clonixin2-(2'-Methyl-3'-chloroanilino)nicotinic acidParent compound; less soluble than lysine clonixinate
Morniflumate2-(2'-Methyl-3'-chlorophenyl)nicotinic acidSimilar analgesic properties but different side effects
Isonixin2-(3-Chloro-2-methylphenyl)nicotinic acidDifferent pharmacokinetics compared to lysine clonixinate
Niflumic Acid2-(3-Fluorophenyl)nicotinic acidExhibits more potent anti-inflammatory effects but higher toxicity risk

Lysine clonixinate's unique combination of lysine enhances its solubility and bioavailability compared to its counterparts, making it particularly effective for certain patient populations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

408.1564330 g/mol

Monoisotopic Mass

408.1564330 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

06PW4M190R

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

55837-30-4

Wikipedia

Clonixin lysine

Dates

Modify: 2023-08-15
1: Pineros I, Slowing K, Serrano DR, de Pablo E, Ballesteros MP. Analgesic and anti-inflammatory controlled-released injectable microemulsion: Pseudo-ternary phase diagrams, in vitro, ex vivo and in vivo evaluation. Eur J Pharm Sci. 2017 Apr 1;101:220-227. doi: 10.1016/j.ejps.2016.12.030. Epub 2016 Dec 29. PubMed PMID: 28042099.
2: Orr SL, Aubé M, Becker WJ, Davenport WJ, Dilli E, Dodick D, Giammarco R, Gladstone J, Leroux E, Pim H, Dickinson G, Christie SN. Canadian Headache Society systematic review and recommendations on the treatment of migraine pain in emergency settings. Cephalalgia. 2015 Mar;35(3):271-84. doi: 10.1177/0333102414535997. Epub 2014 May 29. Review. PubMed PMID: 24875925.
3: Velásquez GC, Santa Cruz LA, Espinoza MA. Ketoprofen is more effective than diclofenac after oral surgery when used as a preemptive analgesic: a pilot study. J Oral Facial Pain Headache. 2014 Spring;28(2):153-8. doi: 10.11607/ofph.1200. PubMed PMID: 24822238.
4: Perez-Urizar J, Martínez-Rider R, Torres-Roque I, Garrocho-Rangel A, Pozos-Guillen A. Analgesic efficacy of lysine clonixinate plus tramadol versus tramadol in multiple doses following impacted third molar surgery. Int J Oral Maxillofac Surg. 2014 Mar;43(3):348-54. doi: 10.1016/j.ijom.2013.08.003. Epub 2013 Sep 14. PubMed PMID: 24042066.
5: Ortiz ME, Bühler MI, Zelarayán LI. Involvement of PLA2, COX and LOX in Rhinella arenarum oocyte maturation. Zygote. 2014 Nov;22(4):440-5. doi: 10.1017/S096719941200069X. Epub 2013 Feb 27. PubMed PMID: 23443017.
6: Marcelín-Jiménez G, Angeles AC, García A, Morales M, Rivera L, Martín-Del-Campo A. Bioequivalence of 250 mg lysine clonixinate tablets after a single oral dose in a healthy female Mexican population under fasting conditions. Int J Clin Pharmacol Ther. 2010 May;48(5):349-54. PubMed PMID: 20420792.
7: Noronha VR, Gurgel GD, Alves LC, Noman-Ferreira LC, Mendonça LL, Aguiar EG, Abdo EN. Analgesic efficacy of lysine clonixinate, paracetamol and dipyrone in lower third molar extraction: a randomized controlled trial. Med Oral Patol Oral Cir Bucal. 2009 Aug 1;14(8):e411-5. PubMed PMID: 19415056.
8: Krymchantowski AV, Carneiro H, Barbosa J, Jevoux C. Lysine clonixinate versus dipyrone (metamizole) for the acute treatment of severe migraine attacks: a single-blind, randomized study. Arq Neuropsiquiatr. 2008 Jun;66(2A):216-20. PubMed PMID: 18545786.
9: Franchi AM, Di Girolamo G, De los Santos AR, Marti ML, Gimeno MA. Ex vivo effects of lysine clonixinate on cyclooxygenases in rat lung and stomach preparations. Inflammopharmacology. 1999;7(4):401-11. PubMed PMID: 17657442.
10: Krymchantowski AV, Peixoto P, Higashi R, Silva A Jr, Schutz V. Lysine clonixinate vs naproxen sodium for the acute treatment of migraine: a double-blind, randomized, crossover study. MedGenMed. 2005 Dec 14;7(4):69. PubMed PMID: 16614691; PubMed Central PMCID: PMC1681714.
11: Krymchantowski AV, Silva MT. Intravenous lysine clonixinate for the acute treatment of severe migraine attacks: a double-blind, randomized, placebo-controlled study. Curr Ther Res Clin Exp. 2003 Sep;64(8):505-13. doi: 10.1016/j.curtheres.2003.08.008. PubMed PMID: 24944400; PubMed Central PMCID: PMC4053037.
12: Di Girolamo G, Farina M, Riberio ML, Ogando D, Aisemberg J, de los Santos AR, Martí ML, Franchi AM. Effects of cyclooxygenase inhibitor pretreatment on nitric oxide production, nNOS and iNOS expression in rat cerebellum. Br J Pharmacol. 2003 Jul;139(6):1164-70. Erratum in: Br J Pharmacol. 2004 Apr;141(7):1234. PubMed PMID: 12871835; PubMed Central PMCID: PMC1573931.
13: Lee JM, Park KM, Lim SJ, Lee MK, Kim CK. Microemulsion formulation of clonixic acid: solubility enhancement and pain reduction. J Pharm Pharmacol. 2002 Jan;54(1):43-9. PubMed PMID: 11829128.
14: Pineros I, Ballesteros P, Lastres JL. Extraction and LC determination of lysine clonixinate salt in water/oil microemulsions. J Pharm Biomed Anal. 2002 Feb 1;27(5):747-54. PubMed PMID: 11814716.
15: Russmann S, Dilger K, Trenk D, Nagyivanyi P, Jähnchen E. Effect of lysine clonixinate on the pharmacokinetics and anticoagulant activity of phenprocoumon. Arzneimittelforschung. 2001 Nov;51(11):891-5. PubMed PMID: 11765590.
16: Di Girolamo G, Franchi A, De Los Santos AR, Martí ML, Farina M, Fernández de Gimeno MA. [Effect of nonsteroidal antiinflammatory drugs on colonic lipoxygenase and cyclooxygenase activities from patients with colonic neoplasia]. Medicina (B Aires). 2001;61(5 Pt 1):566-72. Spanish. PubMed PMID: 11721323.
17: de los Santos AR, Zmijanovich R, Pérez Macri S, Martí ML, Di Girolamo G. Antispasmodic/analgesic associations in primary dysmenorrhea double-blind crossover placebo-controlled clinical trial. Int J Clin Pharmacol Res. 2001;21(1):21-9. PubMed PMID: 11708572.
18: Errasti AE, Rey-Ares V, Daray FM, Rogines-Velo MP, Sardi SP, Paz C, Podestá EJ, Rothlin RP. Human umbilical vein: involvement of cyclooxygenase-2 pathway in bradykinin B1 receptor-sensitized responses. Naunyn Schmiedebergs Arch Pharmacol. 2001 Aug;364(2):149-56. PubMed PMID: 11534854.
19: Kramer EH, Sassetti B, Kaminker AJ, De Los Santos AR, Martí ML, Di Girolamo G. [Effects of lysine clonixinate on platelet function. Comparison with other non-steroidal anti-inflammatory agents]. Medicina (B Aires). 2001;61(3):301-7. Spanish. PubMed PMID: 11474878.
20: Krymchantowski AV, Barbosa JS, Cheim C, Alves LA. Oral lysine clonixinate in the acute treatment of migraine: a double-blind placebo-controlled study. Arq Neuropsiquiatr. 2001 Mar;59(1):46-9. PubMed PMID: 11299430.

Explore Compound Types